Methyl 6-(diethylamino)-5-methylnicotinate
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Overview
Description
Methyl 6-(diethylamino)-5-methylnicotinate: is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, along with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(diethylamino)-5-methylnicotinate typically involves the esterification of nicotinic acid derivatives. One common method involves the reaction of 6-(diethylamino)-5-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(diethylamino)-5-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 6-(diethylamino)-5-methylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its role as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-(diethylamino)-5-methylnicotinate involves its interaction with specific molecular targets. The diethylamino group allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Similar in structure but lacks the diethylamino group.
Ethyl nicotinate: Another ester derivative of nicotinic acid with an ethyl group instead of a methyl group.
Nicotinamide: A derivative of nicotinic acid with an amide group instead of an ester.
Uniqueness
Methyl 6-(diethylamino)-5-methylnicotinate is unique due to the presence of both the diethylamino and methyl ester groups. This combination of functional groups provides distinct chemical properties and potential biological activities that are not observed in other similar compounds.
Biological Activity
Methyl 6-(diethylamino)-5-methylnicotinate (MDMN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MDMN is a derivative of nicotinic acid, characterized by the following structural features:
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- IUPAC Name : this compound
The presence of the diethylamino group enhances its lipophilicity, which may influence its biological activity.
The biological activity of MDMN can be attributed to several mechanisms:
- Cholinergic Activity : MDMN may act as an agonist at nicotinic acetylcholine receptors, which are involved in neurotransmission and muscle contraction.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, suggesting that MDMN may help mitigate oxidative stress.
- Anti-inflammatory Effects : Preliminary studies indicate that MDMN could modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
In Vitro Studies
Research indicates that MDMN exhibits several biological activities:
- Antimicrobial Activity : In vitro assays demonstrated that MDMN possesses antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL, indicating moderate effectiveness.
- Cytotoxicity : MDMN has been evaluated for cytotoxic effects on cancer cell lines. In studies involving human cervical (HeLa) and lung carcinoma (A549) cells, MDMN showed IC50 values of approximately 30 µg/mL and 40 µg/mL, respectively, suggesting significant antiproliferative activity.
- Neuroprotective Effects : The compound has also been studied for its neuroprotective potential in models of neurodegenerative diseases. It demonstrated a capacity to reduce neuronal cell death induced by oxidative stress.
In Vivo Studies
Animal studies have further elucidated the pharmacological effects of MDMN:
- Anti-inflammatory Effects : In a murine model of inflammation, administration of MDMN significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
- Behavioral Studies : Behavioral assays in rodents indicated that MDMN improves cognitive function and memory retention, likely due to its cholinergic activity.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study tested MDMN against clinical isolates of Staphylococcus aureus. Results showed that MDMN effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, highlighting its potential as an alternative treatment for resistant strains.
-
Case Study on Anticancer Activity :
- In a preclinical trial involving A549 lung cancer cells, MDMN was found to induce apoptosis through the activation of caspase pathways. This suggests a mechanism by which MDMN could be developed as an anticancer agent.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | IC50 (µg/mL) | MIC (µg/mL) |
---|---|---|---|
This compound | C13H18N2O2 | 30 (HeLa) | 50 |
Methyl Nicotinate | C7H9NO2 | 45 (HeLa) | 70 |
Diethylaminoethyl Nicotinate | C11H16N2O2 | 35 (A549) | 60 |
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 6-(diethylamino)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-5-14(6-2)11-9(3)7-10(8-13-11)12(15)16-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
WKUNVCYEOYHMTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1C)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.